1-[2-(2-Chloroethoxy)phenyl]ethan-1-one
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Overview
Description
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 2-chloroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one can be synthesized through a literature method involving the reaction of 2-acetylphenol with 1,2-dichloroethane in the presence of sodium hydroxide and tetrabutylammonium bromide. The reaction mixture is heated under reflux for 40 hours, followed by the addition of water. The resulting oil is separated, concentrated under reduced pressure, and recrystallized from ethanol to yield the compound with a high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl ethanones with various functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloroethoxy group can participate in hydrogen bonding or hydrophobic interactions, while the ethanone group can undergo nucleophilic attack or redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
1-[4-(2-Chloroethoxy)phenyl]ethan-1-one: Similar structure but with the chloroethoxy group at the para position.
1-[2-(2-Chloroethoxy)phenyl]propan-1-one: Similar structure but with an additional carbon in the alkyl chain.
1-[2-(2-Chloroethoxy)phenyl]butan-1-one: Similar structure but with a longer alkyl chain.
Uniqueness: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the chloroethoxy group can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors compared to its analogs .
Properties
CAS No. |
90919-14-5 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3 |
InChI Key |
FZXVDBULFTUKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCCl |
Origin of Product |
United States |
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